1,4-Dioxaspiro[4.5]decan-8-ol
Overview
Description
1,4-Dioxaspiro[4.5]decan-8-ol is a chemical compound with the molecular formula C8H14O3 . It has a molecular weight of 158.2 and is a clear colorless viscous liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14O3/c9-7-1-3-8(4-2-7)10-5-6-11-8/h7,9H,1-6H2 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 269.0±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . Its enthalpy of vaporization is 58.9±6.0 kJ/mol, and it has a flash point of 116.5±27.3 °C . The refractive index is 1.506 .Scientific Research Applications
Synthesis and Chemical Applications
1,4-Dioxaspiro[4.5]decan-8-one, a derivative of 1,4-Dioxaspiro[4.5]decan-8-ol, is an important bifunctional synthetic intermediate widely used in synthesizing organic chemicals, such as pharmaceutical intermediates, liquid crystals, and insecticides. A study by Zhang Feng-bao (2006) highlighted an improved synthesis method for this compound, enhancing its yield and reducing reaction time (Zhang Feng-bao, 2006).
Development of Biolubricants
Kurniawan et al. (2017) reported the synthesis of novel 1,4-dioxaspiro compounds from oleic acid, showing potential as biolubricant candidates. These compounds exhibited desirable physicochemical properties, making them suitable for sustainable and environmentally friendly lubrication solutions (Y. S. Kurniawan et al., 2017).
Safety and Hazards
1,4-Dioxaspiro[4.5]decan-8-ol is associated with some safety hazards. It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Properties
IUPAC Name |
1,4-dioxaspiro[4.5]decan-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c9-7-1-3-8(4-2-7)10-5-6-11-8/h7,9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQTYQDNCKMNHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1O)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340785 | |
Record name | 1,4-Dioxaspiro[4.5]decan-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90340785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22428-87-1 | |
Record name | 1,4-Dioxaspiro[4.5]decan-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90340785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dioxaspiro[4.5]decan-8-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1,4-Dioxaspiro[4.5]decan-8-ol in the synthesis of prezizaene sesquiterpenes?
A1: this compound serves as a crucial starting material in the synthesis of 2-methyltricyclo[6.2.1.0¹,⁵]undecan-7-one, a potential precursor to prezizaene sesquiterpenes []. The synthesis begins by reacting 1,4-Dioxaspiro[4.5]decan-8-one with methyllithium, which yields this compound []. This reaction introduces a methyl group at the 8-position, essential for the subsequent steps in constructing the complex ring system found in prezizaene sesquiterpenes.
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